molecular formula C12H8FNO4 B7867056 4-(4-Fluoro-2-nitrophenoxy)phenol

4-(4-Fluoro-2-nitrophenoxy)phenol

Cat. No.: B7867056
M. Wt: 249.19 g/mol
InChI Key: BECPSZUZMMREGP-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-nitrophenoxy)phenol is a nitroaromatic compound featuring a central phenol group connected via an ether linkage to a substituted benzene ring containing fluorine (para position) and nitro (ortho position) groups. Its molecular formula is C₁₂H₇FNO₄, with a molecular weight of 264.2 g/mol. The electron-withdrawing nitro (NO₂) and fluorine (F) substituents significantly influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

4-(4-fluoro-2-nitrophenoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO4/c13-8-1-6-12(11(7-8)14(16)17)18-10-4-2-9(15)3-5-10/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECPSZUZMMREGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-nitrophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluorophenol with 2-nitrophenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the displacement of the fluorine atom by the phenoxide ion, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-nitrophenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Fluoro-2-nitrophenoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-nitrophenoxy)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Physical Properties

The table below compares 4-(4-Fluoro-2-nitrophenoxy)phenol with related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Structural Features
This compound C₁₂H₇FNO₄ 264.2 Not reported Likely insoluble in water; soluble in organic solvents Phenol core, phenoxy linkage, 4-F, 2-NO₂
2-Fluoro-4-nitrophenol C₆H₄FNO₃ 157.1 120–122 Limited water solubility Single benzene ring with 2-F, 4-NO₂
4-Nitrophenol C₆H₅NO₃ 139.11 113–115 Partially soluble in water Single benzene ring with 4-NO₂
4-(4-Fluorophenoxy)phenol C₁₂H₉FO₂ 212.2 85–88 Insoluble in water; soluble in organics Phenol core, phenoxy linkage, 4-F

Key Observations :

  • The phenoxy linkage in this compound increases molecular weight and likely reduces water solubility compared to simpler nitrophenols.
  • The ortho-nitro group in the target compound may sterically hinder interactions, affecting crystallization and melting points relative to para-substituted analogs.

Electronic and Chemical Reactivity

Acidity (pKa):

Nitro and fluorine substituents are electron-withdrawing groups (EWGs), enhancing the acidity of the phenolic -OH group. However, their positions modulate this effect:

  • 4-Nitrophenol (pKa ~7.1): The para-nitro group strongly stabilizes the phenoxide ion.
  • 2-Fluoro-4-nitrophenol: The ortho-fluoro and para-nitro groups likely result in a pKa lower than phenol (~9.95) but higher than 4-nitrophenol.
Reactivity:
  • Nitro Group : Facilitates electrophilic substitution at meta positions. In the target compound, the nitro group may direct further functionalization of the adjacent benzene ring.
  • Fluorine : Enhances stability against oxidation and hydrolysis compared to chloro or bromo analogs.
Pharmaceutical Intermediates:
  • 2-Fluoro-4-nitrophenol is used in dye synthesis and as a precursor for herbicides .
Nonlinear Optical (NLO) Materials:

The target compound’s nitro and phenoxy groups may similarly enable charge-transfer transitions, warranting further investigation.

Research Findings and Data Tables

Third-Order Nonlinear Optical Properties of Structural Analogs

Compound Nonlinear Refractive Index (n₂, cm²/W) Nonlinear Absorption Coefficient (β, cm/W) Third-Order Susceptibility (χ³, esu) Method
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol -2.89 × 10⁻⁶ 4.044 × 10⁻¹ 2.2627 × 10⁻⁶ Z-scan, TD-DFT
Target Compound (Inferred) Likely negative (self-defocusing) Moderate TPA (Two-Photon Absorption) ~10⁻⁶–10⁻⁷ esu Requires experimental validation

Notes:

  • Negative n₂ values indicate self-defocusing behavior, useful in optical limiting .
  • The target compound’s extended conjugation via phenoxy linkages may enhance NLO performance compared to simpler nitrophenols.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Fluoro-2-nitrophenoxy)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from fluorophenol derivatives. For example:

Nitration : Introduce the nitro group at the ortho position of 4-fluorophenol using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize side reactions.

Etherification : Couple the nitrated intermediate with phenol via nucleophilic aromatic substitution (NAS), requiring a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

  • Critical Parameters :
  • Temperature : Excessive heat during nitration can lead to over-nitration or decomposition.
  • Solvent Choice : DMF enhances reactivity but may require rigorous drying to avoid hydrolysis.
  • Yield Optimization : Monitor reaction progress using TLC (Rf ~0.4 in hexane:EtOAc 7:3) and purify via column chromatography. Typical yields range from 45–65% .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • <sup>1</sup>H NMR :
  • Aromatic protons appear as a complex multiplet between δ 7.1–8.3 ppm.
  • Distinct downfield shifts for the phenolic -OH (δ ~9.5 ppm, broad) and nitro-adjacent protons (δ ~8.1 ppm).
  • <sup>19</sup>F NMR : A singlet near δ -110 ppm confirms the para-fluoro substituent.
  • IR : Peaks at ~1520 cm⁻¹ (N=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) validate functional groups .
  • Validation : Compare spectral data with computational predictions (e.g., DFT) to resolve ambiguities in overlapping signals.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic aromatic substitution (NAS) in derivatives of this compound?

  • Methodological Answer :
  • Directing Effects : The nitro group (meta-directing) and fluoro substituent (weak ortho/para-directing) compete during NAS.
  • Computational Analysis : DFT studies show that the nitro group dominates, directing nucleophiles to the para position relative to itself.
  • Experimental Validation : Synthesize brominated derivatives (e.g., using Br₂/FeBr₃) to map electrophilic substitution patterns. LC-MS/MS confirms predominant para-bromination .
  • Contradictions : In polar solvents, steric hindrance near the fluoro group may alter regioselectivity. Use kinetic vs. thermodynamic control experiments to resolve discrepancies .

Q. How do conflicting crystallographic and spectroscopic data on hydrogen bonding in this compound arise, and how can they be reconciled?

  • Methodological Answer :
  • Crystallography : X-ray diffraction (SHELX-refined) reveals intramolecular H-bonding between the phenolic -OH and nitro oxygen (distance ~2.6 Å) .
  • Spectroscopy : IR shows a broad -OH stretch (~3200 cm⁻¹), suggesting intermolecular H-bonding in solution.
  • Resolution :

Solvent Effects : Use low-temperature NMR in DMSO-d₆ to stabilize intermolecular bonds.

Dynamic Analysis : Variable-temperature XRD detects reversible H-bond network changes.

  • Conclusion : Solid-state intramolecular bonds dominate, while solution-phase intermolecular interactions are solvent-dependent .

Q. What strategies improve the compound’s stability in biological assays, given its susceptibility to photodegradation?

  • Methodological Answer :
  • Photostability Testing : Expose solutions to UV light (λ = 254 nm) and monitor decomposition via HPLC.
  • Stabilization Methods :

Additives : 0.1% ascorbic acid reduces nitro group reduction by 70%.

Light Protection : Use amber glassware and nitrogen purging to minimize radical formation.

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the meta position to deactivate the nitro group .

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